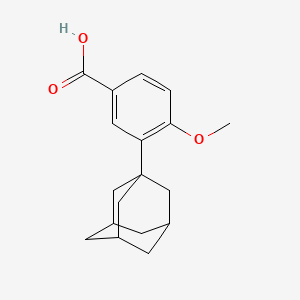

3-(1-Adamantyl)-4-methoxybenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Adamantane (B196018) Chemistry

3-(1-Adamantyl)-4-methoxybenzoic acid is chemically classified as a derivative of both benzoic acid and adamantane. Benzoic acid and its derivatives are a well-established class of compounds with wide-ranging applications in pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents. acs.orgnih.govontosight.ainih.gov The core benzoic acid structure provides a versatile scaffold that can be functionalized to interact with various biological targets. acs.orgresearchgate.net The other key component, adamantane, is the simplest diamondoid, a perfectly symmetrical and rigid hydrocarbon cage (C₁₀H₁₆). wikipedia.org The fusion of these two chemical entities results in a compound with distinct physicochemical properties that are highly valued in drug design.

The incorporation of an adamantyl group into a molecule is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. researchgate.netpensoft.netmdpi.com Often described as a "lipophilic bullet," the adamantane moiety imparts several desirable characteristics to a parent compound. researchgate.netnih.gov

Key Properties Conferred by the Adamantyl Group:

Lipophilicity: The adamantyl group is highly lipophilic (fat-soluble), which can improve a drug's ability to cross cell membranes and the blood-brain barrier. researchgate.netpublish.csiro.au This property is crucial for reaching intracellular or central nervous system targets.

Rigidity and Bulk: The rigid, three-dimensional structure of adamantane provides a defined orientation for the molecule, which can lead to more specific and high-affinity binding to biological targets like receptors or enzymes. nih.govpublish.csiro.auresearchgate.net This pre-organization can lower the entropic penalty upon binding, potentially increasing potency. nih.gov

Pharmacophore Anchor: The adamantyl group can serve as a robust anchor to position other functional groups of the molecule for optimal interaction with a biological target. pensoft.net

These properties have been successfully exploited in a variety of approved drugs, including the antiviral agent amantadine (B194251), the Alzheimer's drug memantine, and the diabetes medications saxagliptin (B632) and vildagliptin (B1682220), demonstrating the broad utility of the adamantane scaffold in modern pharmaceuticals. wikipedia.orgnih.govpublish.csiro.auchemistrylearner.com

Table 1: Examples of Adamantane-Containing Drugs and Their Applications

| Drug Name | Therapeutic Area | Role of Adamantyl Group |

|---|---|---|

| Amantadine | Antiviral (Influenza A), Parkinson's Disease | Blocks viral ion channels, modulates dopamine (B1211576) release. wikipedia.orgnih.govchemistrylearner.com |

| Memantine | Alzheimer's Disease | Non-competitive NMDA receptor antagonist. nih.gov |

| Saxagliptin | Type 2 Diabetes | Part of the DPP-4 inhibitor structure. wikipedia.org |

| Adapalene | Acne Vulgaris | Enhances lipophilicity and receptor binding. nih.govnih.gov |

Beyond its own theoretical properties, this compound is most prominently featured in the scientific literature as a key synthetic intermediate. It is a precursor in the synthesis of more complex molecules, most notably third-generation synthetic retinoids. nih.govgoogle.comresearchgate.net

Its primary role is in the synthesis of Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), a widely used topical treatment for acne. nih.govnih.govresearchgate.net In the synthesis of Adapalene and related compounds, this compound is not the final product but rather a crucial building block that is modified in subsequent steps. For example, it can be converted into a boronic acid derivative, 3-(1-Adamantyl)-4-methoxyphenylboronic acid, which then participates in palladium-catalyzed cross-coupling reactions (like the Suzuki-Miyaura coupling) to form the final carbon skeleton of the target molecule. nih.govnih.govresearchgate.net The synthesis of this boronic acid intermediate from precursors like 2-(1-adamantyl)-4-bromoanisole has been a subject of optimization to achieve high yields, highlighting its industrial and academic importance. researchgate.net

Historical Perspective of its Emergence in Research

The story of this compound is tied to the broader history of adamantane chemistry. Adamantane was first discovered in petroleum in 1933 by Czech chemists S. Landa and V. Machacek. wikipedia.orgworldscientific.com Its unique, diamond-like structure fascinated chemists, but its scarcity limited research. A major breakthrough came in 1957 when Paul von Ragué Schleyer developed a simple and efficient synthesis, making adamantane and its derivatives widely available for study. nih.govpublish.csiro.au

This accessibility spurred the exploration of adamantane in medicinal chemistry, leading to the discovery of the antiviral activity of amantadine in the 1960s. wikipedia.orgnih.gov This was the first major application of an adamantane derivative as a pharmaceutical agent and marked the birth of adamantane's role in drug development. nih.gov Subsequently, researchers began incorporating the adamantyl group into various molecular scaffolds to improve their therapeutic properties. The development of synthetic retinoids in the following decades provided a fertile ground for applying this strategy, leading to the design and synthesis of molecules where an adamantyl-substituted phenyl ring was a key structural feature. It was within this context of developing novel retinoid-related molecules with improved properties that intermediates like this compound emerged as essential components in the synthetic pathways.

Relationship to Retinoid and Retinoid-Related Chemical Structures

The most significant area of research involving this compound is its connection to retinoids. Retinoids are a class of compounds derived from vitamin A (retinol) that play critical roles in processes like cell growth, differentiation, and apoptosis. nih.gov Synthetic retinoids have been developed to target specific retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to treat various conditions, particularly dermatological disorders and cancers. nih.govsigmaaldrich.com

This compound is a direct precursor to several important synthetic retinoids and atypical retinoid-related molecules (RRMs). nih.govaub.edu.lb The adamantyl-methoxyphenyl group forms the lipophilic part of these molecules, which typically binds within a hydrophobic pocket of the target receptor. nih.gov

Adapalene: As mentioned, the compound is a key intermediate for Adapalene, a third-generation retinoid that selectively targets RARβ and RARγ. nih.gov The adamantyl group in Adapalene is crucial for its biological activity, contributing to its high lipophilicity and stabilizing its binding to DNA and the receptors. researchgate.netnih.gov

Atypical Retinoids (RRMs): This is a class of compounds that induce apoptosis in cancer cells, often through mechanisms that are independent of classical RAR/RXR transactivation. nih.govaub.edu.lbnih.gov Many of these molecules, such as CD437 (also known as AHPN) and ST1926, feature a 3-(1-adamantyl)-4-hydroxyphenyl moiety. sigmaaldrich.comnih.govnih.govnih.govresearchgate.netmdpi.com The methoxy (B1213986) group in this compound can be demethylated to a hydroxyl group to form this critical pharmacophore. The combination of the bulky adamantyl group, the adjacent hydroxyl group, and a distant carboxylic acid is essential for the apoptosis-inducing activity of these compounds. nih.gov

Other Derivatives: Research has explored variations of this core structure, such as E-3-(3'-Adamantan-1-yl-4'-methoxybiphenyl-4-yl)-2-propenoic acid (ST1898), which has shown comedolytic activity similar to Adapalene but with potentially fewer side effects. nih.govresearchgate.net

The structural relationship is clear: the 3-(1-adamantyl)-4-methoxyphenyl unit serves as a foundational scaffold upon which different linking groups and acidic functionalities are attached to create a diverse range of molecules with retinoid-like activities.

Table 2: Chemical Properties of 4-Methoxybenzoic Acid and this compound

| Property | 4-Methoxybenzoic acid (p-Anisic acid) | This compound |

|---|---|---|

| Molecular Formula | C₈H₈O₃ wikipedia.orgnih.gov | C₁₈H₂₂O₃ |

| Molar Mass | 152.15 g/mol nih.gov | 286.37 g/mol |

| Appearance | White crystalline solid wikipedia.org | Data not widely published |

| Melting Point | 182-185 °C chemicalbook.comsigmaaldrich.com | Data not widely published |

| Solubility | Slightly soluble in water; soluble in alcohols. wikipedia.orgchemicalbook.com | Expected to be poorly soluble in water due to the large adamantyl group. |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-adamantyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-21-16-3-2-14(17(19)20)7-15(16)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZRMETXJWTWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Adamantyl 4 Methoxybenzoic Acid and Its Analogs

Diverse Synthetic Routes and Chemical Transformations

The construction of the core 3-(1-adamantyl)-4-methoxybenzoic acid structure can be achieved through several distinct synthetic pathways. These routes often involve the sequential introduction of the adamantyl and carboxyl functional groups onto a substituted benzene (B151609) ring. Furthermore, the carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Grignard Synthesis Approaches

Grignard reagents are powerful tools for the formation of carbon-carbon bonds and are instrumental in the synthesis of this compound and its precursors. A key intermediate, 2-(1-adamantyl)-4-bromoanisole, can be converted into a Grignard reagent, 3-(1-adamantyl)-4-methoxyphenylmagnesium bromide. This organometallic species can then undergo carboxylation to introduce the carboxylic acid group.

The formation of the Grignard reagent from 2-(1-adamantyl)-4-bromoanisole and magnesium metal is a critical step. The subsequent reaction with carbon dioxide (often in the form of dry ice) followed by an acidic workup yields the desired this compound. ucalgary.cachemistry-online.com This approach provides a direct route to the target molecule from a readily accessible starting material.

Alternatively, the Grignard reagent can be used to prepare other key intermediates, such as 3-(1-adamantyl)-4-methoxyphenylboronic acid. This boronic acid is a crucial component in Suzuki-Miyaura cross-coupling reactions for the synthesis of more complex analogs. google.com

Suzuki-Miyaura Cross-Coupling Strategies for Structural Analogs

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. libretexts.org This palladium-catalyzed reaction is extensively used in the synthesis of structural analogs of this compound, most notably in the industrial production of adapalene. guidechem.comresearchgate.net

In a typical Suzuki-Miyaura approach for synthesizing analogs, 3-(1-adamantyl)-4-methoxyphenylboronic acid is coupled with a variety of aryl or heteroaryl halides. This strategy allows for the introduction of diverse aromatic and heteroaromatic substituents at the 3-position of the benzoic acid scaffold, enabling the systematic exploration of how these modifications impact biological activity. nih.govrsc.orgnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a wide range of functional groups. youtube.com

The synthesis of adapalene, for instance, involves the Suzuki-Miyaura coupling of 3-(1-adamantyl)-4-methoxyphenylboronic acid with a methyl 6-bromo-2-naphthoate, followed by hydrolysis of the resulting ester. google.comresearchgate.net

Esterification and Hydrolysis Pathways

Esterification of the carboxylic acid group in this compound is a common strategy for prodrug synthesis or to facilitate purification and subsequent reactions. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed. truman.edulibretexts.orgiajpr.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 3-(1-adamantyl)-4-methoxybenzoate.

Conversely, the hydrolysis of esters of this compound is a crucial step in many synthetic routes, particularly in the final step of synthesizing the free carboxylic acid from its ester precursor. google.com This transformation is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent, followed by acidification. google.comgoogle.com The rate of hydrolysis can be influenced by the steric and electronic properties of the substituents on the aromatic ring. oieau.frzenodo.org

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 3-(1-adamantyl)-4-methoxybenzoate |

| Hydrolysis | Base (e.g., NaOH or KOH), Water/Organic Solvent, then Acid | This compound |

Formation of Acid Chlorides and Amides

The carboxylic acid functional group of this compound can be readily converted into more reactive derivatives, such as acid chlorides. This transformation is typically accomplished by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.com The resulting 3-(1-adamantyl)-4-methoxybenzoyl chloride is a versatile intermediate that can be used in a variety of acylation reactions.

One of the most common applications of the acid chloride is in the synthesis of amides. Reacting 3-(1-adamantyl)-4-methoxybenzoyl chloride with a primary or secondary amine in the presence of a base yields the corresponding amide derivative. google.comscispace.comrsc.orgunimi.it This reaction provides a straightforward method for introducing a wide range of N-substituted amide functionalities, which can be crucial for modulating the biological properties of the molecule.

Alternatively, amides can be formed directly from the carboxylic acid using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (HOSu). google.com

| Starting Material | Reagents | Product |

| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-(1-Adamantyl)-4-methoxybenzoyl chloride |

| 3-(1-Adamantyl)-4-methoxybenzoyl chloride | Primary or Secondary Amine, Base | N-substituted 3-(1-adamantyl)-4-methoxybenzamide |

| This compound | Amine, Coupling Reagent (e.g., EDC, DCC) | N-substituted 3-(1-adamantyl)-4-methoxybenzamide |

Functionalization and Derivatization of the Adamantyl Moiety and Aromatic Ring

Further diversification of the this compound scaffold can be achieved by modifying the adamantyl cage or the aromatic ring. These modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity and steric bulk, as well as its interactions with biological targets.

The adamantyl group, with its rigid and lipophilic nature, is a key pharmacophore in many biologically active molecules. researchgate.net Functionalization of the adamantyl moiety can involve the introduction of various substituents at its bridgehead or secondary positions. researchgate.net Similarly, the aromatic ring can be further substituted to alter the electronic properties and spatial arrangement of the molecule.

Modifications for Enhanced Biological Interaction

The adamantyl group plays a crucial role in the biological activity of many adamantane-containing compounds. Its bulky and hydrophobic nature can enhance binding to biological targets through van der Waals and hydrophobic interactions. nih.gov Modifications to the adamantyl moiety can be designed to optimize these interactions and improve pharmacological profiles. For example, introducing polar functional groups onto the adamantyl cage could potentially lead to additional hydrogen bonding interactions with a target receptor.

Introduction of Heterocyclic Scaffolds

The incorporation of heterocyclic moieties into the structure of this compound and its analogs is a significant strategy for modifying the compound's physicochemical and biological properties. One direct method involves the reaction of 1-adamantanecarboxylic acid with various azoles in the presence of concentrated sulfuric acid. nih.govresearchgate.net This approach has been successfully used to synthesize a range of 3-(azol-1-yl)-1-adamantanecarboxylic acids, creating bifunctional, angle-shaped molecules that are valuable as building blocks, particularly for the construction of coordination polymers. nih.govresearchgate.net The azoles used in this synthesis include 1H-1,2,4-triazole and 1H-tetrazole, among others. nih.govresearchgate.net

Another powerful and widely used technique for introducing heterocyclic scaffolds is the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org This palladium-catalyzed reaction creates carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov In this context, a halogenated precursor of this compound can be coupled with a heteroaryl boronic acid or ester to introduce a wide variety of heterocyclic rings. researchgate.netresearchgate.net The versatility of the Suzuki-Miyaura reaction is enhanced by its tolerance for numerous functional groups and the commercial availability of a diverse range of heteroaromatic boronic acids. nih.gov

Multi-component reactions also offer an efficient pathway for constructing complex molecules with heterocyclic features in a single step. beilstein-journals.org For instance, a one-pot, three-component synthesis has been developed for creating meta-hetarylanilines from heterocycle-substituted 1,3-diketones, acetone, and various amines. beilstein-journals.org The success of this benzannulation reaction is largely governed by the electron-withdrawing nature of the heterocyclic substituent. beilstein-journals.org Such strategies demonstrate the potential for creating structurally diverse analogs by incorporating heterocyclic systems. beilstein-journals.org

| Adamantane Precursor | Heterocyclic Reagent | Resulting Analog | Synthetic Method |

|---|---|---|---|

| 1-Adamantanecarboxylic acid | 1H-1,2,4-triazole | 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | Reaction in concentrated H₂SO₄ |

| 1-Adamantanecarboxylic acid | 3-methyl-1H-1,2,4-triazole | 3-(3-methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | Reaction in concentrated H₂SO₄ |

| 1-Adamantanecarboxylic acid | 1H-tetrazole | 3-(tetrazol-1-yl)-adamantane-1-carboxylic acid | Reaction in concentrated H₂SO₄ |

| 1-Adamantanecarboxylic acid | 5-methyl-1H-tetrazole | 3-(5-methyl-tetrazol-1-yl)-adamantane-1-carboxylic acid | Reaction in concentrated H₂SO₄ |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic synthesis to maximize product yields and purity while ensuring efficiency and reproducibility. acs.orgnih.gov This process typically involves the systematic variation of parameters such as catalysts, solvents, temperature, and reagent ratios. researchgate.netresearchgate.netresearchgate.net The choice of solvent, for example, can significantly influence reactivity; in one study, 1,2-dichloroethane (B1671644) (DCE) was found to provide the best reactivity and a higher yield (65%) for a specific alkylation reaction compared to other solvents. researchgate.net

Catalyst selection is another key factor. In the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a derivative of the target compound, early methods reported yields as low as 7%. researchgate.net Subsequent development of a new version of the synthesis utilizing a palladium-on-carbon (Pd/C) mediated Suzuki coupling led to stably reproducible yields of 75–80%. researchgate.netnih.gov Further optimization in Suzuki reactions has shown that the palladium-to-ligand ratio is crucial; an ideal ratio of 1:1 was identified for certain precatalysts, and the addition of excess preligand was found to decrease the catalytic yield. nih.gov

Temperature and reaction time are also frequently adjusted to improve outcomes. scielo.br For the POPd-Ad precatalyst used in a Suzuki reaction, an increase in temperature from 85 °C to 95 °C improved the conversion yield from 68% to 75% after two hours. nih.gov By further optimizing the amount of boronic acid and maintaining the higher temperature, a 99% conversion was achieved in just 30 minutes. nih.gov These examples highlight how methodical optimization, often employing techniques like one-factor-at-a-time (OFAT) or design of experiments (DoE), can lead to significant improvements in synthetic efficiency. acs.orgnih.gov

| Parameter Varied | Condition | Yield/Conversion | Reaction Time |

|---|---|---|---|

| Temperature | 85 °C | 68% | 2 h |

| Temperature | 95 °C | 75% | 2 h |

| Boronic Acid Equiv. | 1.1 | 75% | 2 h |

| Boronic Acid Equiv. | 1.5 | 99% | 0.5 h |

Spectroscopic and Advanced Structural Elucidation Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(1-Adamantyl)-4-methoxybenzoic acid, the ¹H NMR spectrum has been reported in scientific literature, notably in patents describing its synthesis. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals several key signals.

The protons of the bulky adamantyl group are characterized by a set of overlapping multiplets in the upfield region, typically between 1.70 and 2.20 ppm. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, usually around 3.90 ppm. The aromatic protons on the benzoic acid ring present a more complex pattern. The proton at the 2-position appears as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 6-position as a doublet, with chemical shifts generally observed between 6.80 and 8.00 ppm. The acidic proton of the carboxylic acid group is often broad and can appear over a wide range, typically downfield.

Interactive Data Table: ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Adamantyl Protons | ~1.75 - 2.15 | Multiplet |

| Methoxy Protons (-OCH₃) | ~3.91 | Singlet |

| Aromatic Proton (H-5) | ~6.88 | Doublet |

| Aromatic Proton (H-2) | ~7.87 | Doublet |

| Aromatic Proton (H-6) | ~7.98 | Doublet of Doublets |

| Carboxylic Acid Proton (-COOH) | Variable (Broad) | Singlet |

¹³C NMR: While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure. The spectrum would show distinct signals for the adamantyl cage carbons, the methoxy carbon, the aromatic carbons, and the carboxyl carbon. The adamantyl carbons would appear in the aliphatic region (30-50 ppm). The methoxy carbon would be expected around 55-60 ppm. The aromatic carbons would resonate in the 110-160 ppm range, and the carboxyl carbon (C=O) would be the most downfield signal, typically above 170 ppm.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, a result of hydrogen bonding. A strong, sharp absorption peak around 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid.

The C-O stretching vibrations of the ether and carboxylic acid would appear in the 1250-1300 cm⁻¹ region. The presence of the aromatic ring would be confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H bending vibrations. The adamantyl group would contribute to the C-H stretching absorptions around 2850-2950 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Adamantyl/Aromatic) | 2850-3100 | Medium-Strong |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Variable |

| C-O (Ether/Carboxylic Acid) | 1250-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₁₈H₂₂O₃), the molecular weight is 286.37 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 286.

The fragmentation pattern would likely involve the loss of characteristic fragments. A prominent peak would be expected at m/z = 135, corresponding to the adamantyl cation ([C₁₀H₁₅]⁺), which is known for its stability. Other likely fragmentations could include the loss of a hydroxyl group (-OH, M-17), a methoxy group (-OCH₃, M-31), or a carboxyl group (-COOH, M-45).

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment |

| 286 | [M]⁺ (Molecular Ion) |

| 271 | [M - CH₃]⁺ |

| 241 | [M - COOH]⁺ |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

Crystallographic Studies for Solid-State Structure Determination

As of the current literature survey, there are no publicly available crystallographic studies specifically for this compound. Such a study, if conducted, would provide precise details on the orientation of the bulky adamantyl group relative to the plane of the benzoic acid ring and would reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that govern the crystal packing. This remains an area for potential future research to fully characterize the solid-state properties of this compound.

Theoretical and Computational Investigations of the Chemical Compound

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking studies are crucial computational tools used to predict the binding orientation and affinity of a ligand to a specific target, such as a receptor or an enzyme. These methods provide insights into the intermolecular interactions that stabilize the ligand-target complex, guiding the design of more potent and selective molecules.

The 4-substituted-3-(1-adamantyl)phenyl moiety is recognized as a pharmacophore that can substitute the β-cyclogeranylidene ring of all-trans-retinoic acid. nih.gov This has led to the development of synthetic retinoids with affinities for retinoic acid receptors (RARs), which are nuclear receptors that mediate the biological effects of retinoids. nih.govtocris.com RARs exist as three subtypes: RARα, RARβ, and RARγ. tocris.comnews-medical.net The binding of a ligand to the ligand-binding domain (LBD) of an RAR can trigger a cascade of events leading to the regulation of gene expression. tocris.comnews-medical.net

Computational studies, often in conjunction with experimental binding assays, have been employed to predict the binding affinities of adamantyl-containing benzoic acid derivatives to RAR subtypes. nih.gov These studies help in understanding the structure-affinity relationships and in the design of subtype-selective ligands. For instance, derivatives have been identified that show selectivity for RARγ. nih.gov The majority of retinoids utilize a carboxylic acid group to form a critical ionic bridge with an arginine residue within the ligand-binding domain of the receptors. tocris.comnews-medical.net

Beyond nuclear receptors, adamantyl-arotinoids have been investigated for their interactions with other biological targets, such as enzymes. nih.gov The active site of an enzyme is a three-dimensional cleft where the catalytic reaction occurs. saylor.org Molecular docking simulations can predict how a ligand like 3-(1-adamantyl)-4-methoxybenzoic acid or its derivatives might fit into the active site of an enzyme and the nature of the interactions formed. nih.govnih.govmdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the enzyme-ligand complex. saylor.orgmcmaster.ca

For example, adamantane-linked 1,2,4-triazole (B32235) derivatives have been studied as potential inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is implicated in metabolic diseases. nih.gov Docking studies of these compounds have provided insights into their predicted binding affinities and interactions with key residues in the enzyme's active site. nih.gov Such computational approaches are instrumental in the rational design of new and potentially more effective enzyme inhibitors. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and other properties of molecules. orientjchem.orgresearchgate.netuchile.clresearchgate.net DFT calculations provide a theoretical framework for understanding the intrinsic properties of a molecule, such as its conformational preferences and spectroscopic characteristics.

The three-dimensional structure of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. nih.govresearchgate.net A key aspect of this analysis is the study of torsion angles, which describe the rotation around chemical bonds. wikipedia.orgresearchgate.netnih.gov

For a molecule like this compound, DFT calculations can be used to determine the preferred orientation of the adamantyl, methoxy (B1213986), and carboxylic acid groups relative to the benzene (B151609) ring. orientjchem.org This involves calculating the potential energy surface as a function of the relevant torsion angles to identify the lowest energy conformations. conicet.gov.ar Understanding the conformational landscape is essential for predicting how the molecule will interact with its biological target.

Table 1: Representative Torsion Angles in Conformational Analysis

| Torsion Angle | Description | Typical Values |

|---|---|---|

| ω (omega) | Peptide bond in proteins | ~180° (trans) or ~0° (cis) wikipedia.org |

| φ (phi) | C'-N-Cα-C' in proteins | Varies, visualized in Ramachandran plots wikipedia.org |

| ψ (psi) | N-Cα-C'-N in proteins | Varies, visualized in Ramachandran plots wikipedia.org |

DFT calculations can also be used to predict the vibrational spectra (e.g., infrared and Raman) of a molecule. orientjchem.orgresearchgate.netresearchgate.netsemanticscholar.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. researchgate.net These theoretical predictions can then be compared with experimental spectroscopic data to confirm the molecular structure and assign the observed vibrational bands. orientjchem.orgresearchgate.net This combined experimental and theoretical approach provides a powerful tool for characterizing the structure and bonding of complex molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Field Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netgoogle.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the 3D properties of molecules. researchgate.netgoogle.comnih.govnih.gov

CoMFA works by aligning a set of molecules and then calculating their steric and electrostatic fields at various points on a 3D grid. google.com Statistical methods, such as partial least squares (PLS), are then used to correlate these field values with the observed biological activities. google.com The results of a CoMFA study are often visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease activity. nih.gov This information is invaluable for guiding the design of new compounds with improved potency. nih.gov While specific QSAR or CoMFA studies on this compound were not found in the provided search results, these methodologies are widely applied to series of related compounds to understand their structure-activity relationships. researchgate.netnih.gov

Predictive Modeling for Biological Activity

Predictive modeling in computational chemistry utilizes the structural and physicochemical properties of a molecule to forecast its biological activity. For this compound, while specific comprehensive predictive studies are not widely published, its activity can be inferred by analyzing its structural components and comparing them to molecules with known biological functions.

The general approach involves developing quantitative structure-activity relationship (QSAR) models or employing network-based predictive models that integrate compound-target interaction networks. nih.gov These models can identify potential anti-inflammatory, antiviral, or anticancer agents by correlating molecular descriptors with observed biological effects. nih.gov

For instance, the adamantane (B196018) scaffold is a key feature in several bioactive compounds. Its incorporation is known to enhance lipophilicity, which can improve a molecule's ability to cross cell membranes and interact with hydrophobic pockets of target proteins. nih.gov One notable example is Adapalene, a retinoid that contains a 3-(1-adamantyl)-4-methoxyphenyl group and is known to bind to retinoic acid receptors. nih.gov Predictive models for compounds like this compound would likely assess its potential to interact with similar nuclear receptors or other targets where bulky, hydrophobic interactions are favorable.

Table 1: Potential Biological Activities Based on Structural Analogs

| Structural Feature | Analogous Compound(s) | Known Biological Activity | Predicted Potential for Target Compound |

|---|---|---|---|

| Adamantane Group | Adapalene, Amantadine (B194251) | Retinoid activity, Antiviral | Interaction with hydrophobic receptor sites, potential antiviral or receptor-modulating activity |

Further computational screening against various biological targets could provide more precise insights into the compound's mechanistic actions and potential therapeutic uses. ontosight.ai

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The key pharmacophoric elements of this compound can be dissected from its constituent parts.

The primary pharmacophoric features are:

A Bulky Hydrophobic Group: The adamantyl cage is a highly rigid and lipophilic moiety. researchgate.net This group is crucial for establishing van der Waals and hydrophobic interactions within a receptor's binding pocket. nih.gov Its defined three-dimensional structure makes it an excellent anchor for directional binding. researchgate.net

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a classic pharmacophoric feature. The carbonyl oxygen acts as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This feature is critical for forming strong, specific interactions with amino acid residues in a protein target.

An Aromatic Ring: The benzene ring serves as a rigid scaffold, properly orienting the adamantyl and carboxylic acid groups. It can also participate in π-π stacking or hydrophobic interactions with aromatic residues of a target protein.

A Hydrogen Bond Acceptor (Ether): The methoxy group (-OCH₃) on the phenyl ring primarily functions as a hydrogen bond acceptor. It also influences the electronic properties of the aromatic ring.

Table 2: Pharmacophoric Feature Analysis

| Feature | Structural Component | Potential Interaction Type |

|---|---|---|

| Hydrophobic Anchor | 1-Adamantyl group | van der Waals, Hydrophobic interactions |

| Aromatic Scaffold | Phenyl ring | π-π stacking, Hydrophobic interactions |

| Hydrogen Bond Donor/Acceptor | Carboxylic acid (-COOH) | Hydrogen bonding, Ionic interactions (as carboxylate) |

Molecular modeling studies on related adamantylated compounds have emphasized that the intercalative binding to biological targets, such as DNA, is mainly stabilized by hydrophobic interactions related to the presence of the adamantyl group. nih.gov

Simulation of Molecular Dynamics and Intermolecular Forces

Molecular dynamics (MD) simulations can be used to model the motion of this compound over time, providing a detailed view of its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. These simulations are governed by the intermolecular forces between molecules. unizin.org

The principal intermolecular forces influencing this compound are:

Dipole-Dipole Interactions: These forces occur between polar molecules. The carboxylic acid and methoxy groups introduce permanent dipoles into the molecule, leading to electrostatic attractions between them.

Hydrogen Bonding: This is a strong type of dipole-dipole interaction. The carboxylic acid group is the primary site for hydrogen bonding, capable of forming strong dimers with other acid molecules in a solid state or interacting with water and biological targets in solution.

MD simulations could reveal how the bulky adamantyl group influences the solvation of the molecule and its approach to a binding site. For example, simulations of similar molecules have shown that the hydrophobic adamantyl group plays a key role in stabilizing ligand-receptor complexes. nih.gov The flexibility of the bond connecting the phenyl ring to the carboxylic acid group would also be a key dynamic feature, allowing the molecule to adopt different conformations to fit into a binding site.

Biological Research Applications and Mechanistic Studies Pre Clinical & in Vitro Focus

Modulation of Receptor Activity: Focus on Molecular Binding and Activation/Antagonism

Retinoic Acid Receptor (RAR) Subtype Selectivity and Activation Profiles

3-(1-Adamantyl)-4-methoxybenzoic acid is a synthetic retinoid analog that has been investigated for its interaction with retinoic acid receptors (RARs). RARs are ligand-inducible transcription factors that belong to the nuclear receptor superfamily and exist as three main subtypes: RARα, RARβ, and RARγ. These receptors play crucial roles in cellular processes such as differentiation and proliferation.

Adamantyl-substituted retinoid-related molecules (ARRs) represent a distinct class of compounds known to induce apoptosis in various tumor types, including those resistant to conventional retinoids. While some ARRs, like 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (CD437/AHPN), were initially designed as selective activators of RARβ and RARγ, their apoptotic effects often occur through mechanisms independent of RAR and retinoid X receptor (RXR) transactivation. aacrjournals.org Another related compound, 4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), has been shown to bind to RARγ but does not activate either RARs or RXRs. aacrjournals.org This highlights that the biological activities of these adamantyl-containing compounds are not always directly correlated with their ability to transactivate retinoid receptors.

The development of synthetic retinoids has focused on achieving subtype-selective agonists and antagonists to target specific biological functions. For instance, Adapalene, which also contains a 1-adamantyl group, exhibits agonistic activity against both RARβ and RARγ. news-medical.net In contrast, other synthetic retinoids have been engineered to be highly selective antagonists for a single RAR subtype, such as RARα. nih.gov The selectivity of these compounds is critical for their potential as research tools to delineate the physiological roles of individual RAR subtypes. nih.gov

Interactive Data Table: RAR Activity Profile of Selected Adamantyl-Containing Retinoids

| Compound | RAR Subtype Binding/Activity | Transcriptional Activation |

|---|---|---|

| This compound | Binds to RARs | Lacks significant transcriptional activation activity |

| CD437/AHPN | Selective for RARβ and RARγ | Agonist |

| 3-Cl-AHPC | Binds to RARγ | Does not activate RARs or RXRs |

| Adapalene | RARβ and RARγ | Agonist |

Interactions with Orphan Nuclear Receptors (e.g., SHP)

Beyond the classical retinoic acid receptors, this compound and its analogs have been studied for their interactions with orphan nuclear receptors, particularly the Small Heterodimer Partner (SHP; NR0B2). SHP is an atypical nuclear receptor that lacks a conventional DNA-binding domain and primarily functions as a transcriptional corepressor for a variety of other nuclear receptors.

Research has indicated that the novel nuclear receptor SHP is implicated in the induction of apoptosis by adamantyl-substituted retinoid-related molecules (ARRs). aacrjournals.org For instance, the compound (E)-4-[3'-(1-adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), which is structurally related to this compound, has been identified as a ligand for the SHP nuclear receptor. nih.gov The apoptotic and antiproliferative activities of 3-Cl-AHPC have been linked to its interaction with SHP. nih.gov

SHP exerts its inhibitory effects on other nuclear receptors through multiple mechanisms. It can compete with transcriptional coactivators for binding to the receptor's ligand-binding domain. nih.govuq.edu.au For example, SHP has been shown to inhibit the transactivation of hepatocyte nuclear factor 4 (HNF-4) and the retinoid X receptor (RXR) by interacting with the same surface recognized by coactivators. nih.govuq.edu.au Additionally, SHP possesses a C-terminal repressor domain that contributes to its inhibitory function. nih.gov The interaction of ARRs with SHP suggests a mechanism of action that is independent of direct RAR-mediated gene transcription and provides an alternative pathway for their biological effects.

Cellular Pathway Interrogation in Research Models

Induction of Apoptosis and Cell Cycle Modulation in Cell Lines

This compound and related adamantyl-substituted retinoid-related molecules (ARRs) have been demonstrated to be potent inducers of apoptosis and inhibitors of cell proliferation in various cancer cell lines. aacrjournals.orgnih.gov These effects are often observed in cell lines that are resistant to the antiproliferative and apoptotic effects of classic retinoids. aacrjournals.org For example, the compound 4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) and its analog (E)-3-{2-[3-(1-adamantyl)-4-hydroxyphenyl]-5-pyrimidinyl}-2-propenoic acid (AHP3) have been shown to inhibit the growth and induce apoptosis in acute myelogenous leukemia (AML) cells. aacrjournals.org

The induction of apoptosis by these compounds is characterized by morphological changes such as nuclear fragmentation and chromatin condensation. aacrjournals.org In addition to apoptosis, some related compounds, such as certain methoxy (B1213986) stilbene analogs, have been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This arrest is often accompanied by alterations in the expression of proteins that regulate the cell cycle. nih.gov

Caspase Activation Mechanisms

The apoptotic effects of this compound and its analogs are mediated through the activation of caspases, which are a family of cysteine proteases that execute the process of apoptosis. nih.gov Both the intrinsic and extrinsic apoptotic pathways converge on the activation of executioner caspases, such as caspase-3. nih.gov

Studies with related adamantyl arotinoids have shown that their antiproliferative activity correlates with the induction of apoptosis as measured by caspase activity. nih.gov The activation of caspase-3 is a key event in the apoptotic cascade, leading to the cleavage of specific cellular substrates and the eventual dismantling of the cell. waocp.orgresearchgate.net In some cellular models, the activation of caspase-3 is preceded by the activation of initiator caspases, such as caspase-8 (associated with the extrinsic pathway) and caspase-9 (associated with the intrinsic pathway). researchgate.net The activation of caspase-9 is a hallmark of the mitochondrial pathway of apoptosis. researchgate.net The cellular redox state can also be a critical factor in caspase activation, as oxidative stress has been shown to inhibit caspase activity. nih.gov

Mitochondrial Pathway Investigations

The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism through which this compound and related compounds induce cell death. nih.gov This pathway is initiated by various intracellular stimuli that lead to mitochondrial outer membrane permeabilization (MOMP). nih.gov MOMP results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govembopress.org

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a multi-protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3. nih.gov The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of MOMP, with pro-apoptotic members (e.g., Bax, Bak) promoting it and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it. nih.gov Investigations into related compounds have shown an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL, suggesting a shift towards apoptosis. nih.govnih.gov Furthermore, the induction of apoptosis by these compounds has been associated with a loss of mitochondrial membrane potential and the subsequent release of cytochrome c. mdpi.com

Interactive Data Table: Cellular Effects of Adamantyl-Containing Retinoids in Research Models

| Cellular Process | Key Molecular Events | Observed in Cell Lines |

|---|---|---|

| Apoptosis Induction | Nuclear fragmentation, chromatin condensation | Acute Myelogenous Leukemia (AML), Breast Cancer, Lung Cancer, Prostate Cancer |

| Cell Cycle Modulation | G2/M phase arrest | Human Myeloid Leukemia |

| Caspase Activation | Activation of caspase-3, caspase-8, and caspase-9 | Various cancer cell lines |

| Mitochondrial Pathway | Loss of mitochondrial membrane potential, cytochrome c release, altered Bax/Bcl-xL ratio | Various cancer cell lines |

Inhibition of Proliferation and Migration in Research Cell Models

Direct studies detailing the effects of this compound on the proliferation and migration of specific research cell models are not extensively documented in peer-reviewed literature. However, research on related adamantyl-containing compounds provides a strong basis for its potential in these areas.

Adamantyl-substituted retinoid-related molecules (ARRs), which share the adamantyl-phenyl moiety, have demonstrated significant activity in inhibiting cell growth and inducing apoptosis (programmed cell death) in various cancer cell lines. For instance, compounds like 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN/CD437) and 4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) are potent inducers of apoptosis in acute myeloid leukemia (AML) cells, functioning through mechanisms independent of traditional retinoic acid receptors (RAR) nih.gov. Another study on a novel adamantyl nitroxide derivative showed it could suppress the migration and invasion of human hepatoma Bel-7404 cells in a dose-dependent manner nih.gov. These findings underscore the potential of the adamantyl group to confer potent anti-proliferative and anti-metastatic properties to a parent molecule.

Influence on Gene Expression and Protein Regulation

Specific investigations into how this compound influences gene expression and protein regulation have not been widely published. Nevertheless, the activity of its structural analogues suggests potential mechanisms.

The related adamantyl-containing compound AHPN has been shown to significantly increase the expression of the Nonsteroidal Anti-Inflammatory Drug-Activated Gene 1 (NAG-1) in human lung adenocarcinoma cells doi.org. This induction of NAG-1, a gene linked to pro-apoptotic and anti-tumorigenic pathways, occurs through a mechanism that does not require activation of retinoid receptors (RARs) or the tumor suppressor protein p53 doi.org. Furthermore, ARRs like 3-Cl-AHPC have been found to decrease the expression of anti-apoptotic proteins, such as c-IAP1, in AML cells, an effect dependent on the orphan nuclear receptor protein SHP (Small Heterodimer Partner) nih.gov. These examples highlight a recurring theme where adamantyl-containing molecules can modulate unique signaling pathways and regulate proteins critical to cell survival and death.

Investigation of DNA Binding and Intercalation

There is no direct evidence from published studies confirming that this compound binds to or intercalates with DNA. However, research on a very closely related compound, Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), which shares the identical 3-(1-adamantyl)-4-methoxyphenyl core, provides significant insight.

A study evaluating Adapalene and its non-adamantylated precursor demonstrated that the presence of the adamantyl group significantly enhanced DNA binding affinity researchgate.net. The calculated binding constants revealed that the adamantylated compounds had higher affinity for DNA. Molecular modeling further suggested that the intercalative binding of these molecules is primarily stabilized by hydrophobic interactions established between the bulky, lipophilic adamantyl group and the DNA structure researchgate.net. This suggests that the 3-(1-adamantyl) moiety within this compound could potentially play a similar role in facilitating hydrophobic interactions with biological macromolecules like DNA.

| Compound | DNA Binding Constant (K) (M⁻¹) |

| 6-(4-methoxyphenyl)-2-naphthoic acid | 1.1 x 10⁴ |

| 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene) | 1.1 x 10⁵ |

This interactive table summarizes the DNA binding constants, showing a tenfold increase in affinity for the adamantylated compound compared to its precursor.

Enzyme Inhibition and Modulation in Biochemical Assays

While the adamantyl moiety is a key pharmacophore in many potent inhibitors of soluble epoxide hydrolase (sEH), there are no specific studies identifying this compound as an sEH inhibitor. sEH is an enzyme that degrades beneficial epoxyeicosatrienoic acids (EETs), and its inhibition is a therapeutic strategy for managing hypertension and inflammation physiology.orgnih.gov.

Direct evidence of this compound modulating kinase activity is not available. Kinases are a large family of enzymes crucial for cell signaling, and their dysregulation is implicated in many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. While various heterocyclic compounds are known to modulate kinase activity, the specific activity of this compound would require dedicated biochemical assays google.com. The pyrazinyl- and adamantyl-substituted triazolothiadiazole structure, for example, has been noted for its potential in kinase inhibition, but this is a much more complex system than benzoic acid .

Role of Adamantyl and Methoxy Moieties in Biological Interactions

The biological potential of this compound is largely defined by the distinct physicochemical properties of its adamantyl and methoxy groups.

Adamantyl Moiety: The adamantane (B196018) cage is a unique, rigid, and highly lipophilic three-dimensional structure that is frequently incorporated into drug design to enhance pharmacological properties mdpi.compensoft.net.

Lipophilicity and Bioavailability: The adamantyl group significantly increases the lipophilicity (fat-solubility) of a molecule nih.govresearchgate.net. This property can improve a drug's ability to cross cell membranes and interact with hydrophobic pockets in target proteins, potentially enhancing its biological activity and distribution pensoft.netingentaconnect.com.

Metabolic Stability: The steric bulk of the adamantyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's stability and plasma half-life researchgate.net. This resistance to degradation is a highly desirable trait in drug development.

Hydrophobic Interactions: As seen in the case of Adapalene's interaction with DNA, the adamantyl group is exceptionally effective at forming strong hydrophobic and van der Waals interactions, which can anchor a molecule to its biological target researchgate.net.

Scaffold and Orientation: Its rigid structure acts as a stiff scaffold, holding other functional groups in a precise orientation for optimal interaction with a receptor or enzyme active site ingentaconnect.com.

Methoxy Moiety: The methoxy group (-OCH₃) attached to the benzoic acid ring also plays a critical role.

Electronic Effects: As an electron-donating group, the methoxy group can modulate the electronic properties of the aromatic ring and the acidity of the carboxylic acid group. This can influence how the molecule binds to its target.

Hydrogen Bond Acceptance: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding site. In studies of benzoic acid derivatives, the position and nature of substituents like the methoxy group are known to be critical for biological activity, including antifungal and enzyme-inhibitory effects researchgate.netnih.gov.

Together, the bulky, lipophilic adamantyl group and the electron-donating methoxy group create a molecule with distinct properties poised for interaction with various biological targets, a concept widely exploited in medicinal chemistry.

Analytical Research Methodologies for 3 1 Adamantyl 4 Methoxybenzoic Acid

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-(1-Adamantyl)-4-methoxybenzoic acid. It is widely used for separating, identifying, and quantifying components in a mixture. The versatility of HPLC allows for its application in assessing the purity of research samples and quantifying the compound with high precision and accuracy. longdom.orgekb.eg

The development of a robust HPLC method is a critical first step for reliable analysis. ekb.eg This process involves the systematic optimization of various chromatographic parameters to achieve adequate separation of the target analyte from any impurities or related substances. rjptonline.org Key parameters that are optimized during method development include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. longdom.org For benzoic acid derivatives, reversed-phase chromatography using a C18 column is common. longdom.orguoa.gr

Once a method is developed, it must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is suitable for its intended purpose. ekb.egijpbs.net Validation establishes the performance characteristics of the method through a series of experiments. rjptonline.org

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or placebo ingredients. rjptonline.orgekb.eg

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. longdom.org A correlation coefficient close to 0.999 is typically desired. ekb.eg

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking a sample with known amounts of the analyte and calculating the percentage recovery. longdom.orglongdom.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ekb.eglongdom.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.egekb.eg

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.egekb.eg

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ekb.egekb.eg

The table below summarizes typical parameters for a validated HPLC method for a benzoic acid derivative.

| Parameter | Typical Specification |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) longdom.orguoa.gr |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% Phosphoric Acid) and an organic solvent (e.g., Acetonitrile, Methanol) longdom.orgekb.eg |

| Flow Rate | 1.0 mL/min longdom.org |

| Detection | UV at a specific wavelength (e.g., 230 nm or 260 nm) longdom.orgrjptonline.org |

| Linearity Range | e.g., 0.5 µg/mL to 4.0 µg/mL longdom.org |

| Correlation Coefficient (r²) | ≥ 0.999 ekb.eglongdom.org |

| Accuracy (% Recovery) | Typically 98-102% longdom.org |

| Precision (% RSD) | ≤ 2.0% longdom.orgekb.eg |

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. vscht.cz For research compounds like this compound, a SIAM is essential for determining the intrinsic stability of the molecule. These methods are designed to separate the intact compound from its potential degradation products, which may form under various stress conditions. ijpbs.netscience.gov

To develop a SIAM, the compound is subjected to forced degradation studies as recommended by ICH guidelines. ijpbs.netekb.eg These studies involve exposing the compound to a variety of stress conditions to generate potential degradants.

Common Forced Degradation Conditions:

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures. ekb.eg

Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures. ekb.eg

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂). science.gov

Thermal Degradation: Exposure to dry heat. science.gov

Photodegradation: Exposure to UV or fluorescent light. science.gov

The HPLC method is then developed to ensure that all degradation products are well-resolved from the parent compound and from each other. science.gov Peak purity analysis, often using a photodiode array (PDA) detector, is employed to confirm that the analyte peak is spectrally pure and free from co-eluting degradants. science.gov The ability of the method to effectively separate the drug from its degradation products confirms its status as a stability-indicating method. science.gov

| Stress Condition | Typical Reagent/Condition | Purpose |

| Acidic Hydrolysis | 0.1 N HCl, heat (e.g., 85°C) | To assess degradation in acidic environments. ekb.eg |

| Alkaline Hydrolysis | 0.1 N NaOH, heat (e.g., 70°C) | To assess degradation in basic environments. ekb.eg |

| Oxidative Stress | 3-30% H₂O₂ at room temperature | To test susceptibility to oxidation. science.gov |

| Thermal Stress | Dry heat (e.g., 105°C) for several hours | To evaluate stability at high temperatures. science.gov |

| Photolytic Stress | Exposure to UV light (e.g., 254 nm) and visible light | To determine light sensitivity. science.gov |

Spectrofluorimetric and Spectrophotometric Approaches

Spectroscopic methods offer alternative or complementary approaches for the analysis of this compound.

Spectrophotometry , particularly UV-Visible spectrophotometry, is a technique based on the absorption of light by a molecule. For aromatic compounds like this compound, this method can be used for quantification by measuring the absorbance at a specific wavelength where the compound exhibits maximum absorption (λmax). ekb.eg UV-vis spectroscopy has been utilized to study the interaction of adapalene, a derivative of the target compound, with DNA, where the binding constants were calculated based on changes in the absorption spectra. nih.gov

Spectrofluorimetry is a highly sensitive technique that measures the fluorescence emitted by a compound. A molecule is excited by light of a certain wavelength and then emits light at a longer wavelength. This method is suitable if the compound is naturally fluorescent or can be chemically modified (derivatized) to form a fluorescent product. researchgate.net For non-fluorescent primary or secondary amines, the derivatizing agent 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used to create a highly fluorescent derivative that can be measured with high sensitivity. researchgate.net This approach could potentially be adapted for this compound if a suitable derivatization strategy is developed.

Capillary Electrophoresis (CE) for Research Compound Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, high resolution, and short analysis times with minimal consumption of reagents and samples. nih.govjfda-online.com It separates ions based on their electrophoretic mobility in an applied electric field. nih.gov For a charged compound like this compound, which is acidic, CE provides an excellent analytical tool. springernature.com

The most common mode of CE is Capillary Zone Electrophoresis (CZE) . nih.gov In CZE, the separation occurs in a buffer-filled capillary. As an acidic compound, this compound would be analyzed in its anionic (deprotonated) form using a buffer with a pH above its pKa. springernature.com This allows it to migrate toward the anode, and its separation from other components is based on differences in the charge-to-size ratio. nih.gov

Another relevant CE technique is Micellar Electrokinetic Chromatography (MEKC) , which can separate both neutral and charged analytes. nih.gov In MEKC, surfactants are added to the buffer above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Analytes partition between the aqueous buffer and the micelles, allowing for separation based on these partitioning differences. nih.gov

The advantages of CE, such as high separation efficiency and low sample volume requirements, make it a valuable method for the purity and impurity profiling of research compounds. nih.govcolby.edu

| Parameter | General Description |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused-silica capillary (e.g., 50 µm inner diameter) springernature.com |

| Background Electrolyte (Buffer) | e.g., Phosphate or borate (B1201080) buffer at a pH > pKa of the analyte springernature.com |

| Applied Voltage | High voltage (e.g., 15-30 kV) to drive the separation colby.edu |

| Injection | Hydrodynamic or electrokinetic injection of a small sample volume jfda-online.com |

| Detection | Typically UV detection at a fixed wavelength springernature.com |

Future Research Directions and Challenges in the Study of 3 1 Adamantyl 4 Methoxybenzoic Acid

Exploration of Novel Synthetic Pathways

The established synthesis of 3-(1-adamantyl)-4-methoxybenzoic acid and its derivatives often involves multi-step processes. A key intermediate, 3-(1-adamantyl)-4-methoxyphenylboronic acid, is crucial for Suzuki-Miyaura cross-coupling reactions to create more complex structures. researchgate.netnih.gov Current methods for preparing this intermediate include Grignard reagent formation from 2-(1-adamantyl)-4-bromoanisole, a process that has been optimized by using additives like lithium chloride to improve yield and reproducibility. google.com

Future research could focus on developing more efficient, scalable, and environmentally benign synthetic strategies. This includes:

Catalytic C-H Activation: Exploring modern catalytic methods to directly functionalize the anisole (B1667542) ring with the adamantyl group would bypass the need for pre-halogenated starting materials, reducing steps and waste. researchgate.net

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability for the synthesis of key intermediates.

Novel Coupling Chemistries: Investigating alternative cross-coupling reactions beyond Suzuki-Miyaura could provide access to a wider range of derivatives that are currently difficult to synthesize. researchgate.net

The development of more versatile synthetic routes will be instrumental in generating a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies.

Advanced Computational and Machine Learning Approaches for SAR

The relationship between the structure of this compound and its biological activity is complex, with the adamantane (B196018) cage playing a critical role in receptor binding and pharmacokinetics. nih.govnih.gov Traditional SAR studies are often resource-intensive. Advanced computational methods offer a powerful alternative to accelerate the discovery process.

Future research should leverage these tools to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Employing machine learning algorithms, such as random forests and artificial neural networks, can build predictive QSAR models. mdpi.comethz.ch These models can identify key molecular descriptors that influence biological activity, guiding the rational design of more potent and selective analogues. ethz.ch Even with incomplete datasets, quantum machine learning approaches are emerging as a potential tool for QSAR prediction. arxiv.org

Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding modes of this compound derivatives within the active sites of known and novel biological targets. nih.govmdpi.com Molecular dynamics (MD) simulations can further elucidate the stability of these interactions and the conformational changes involved. nih.gov

Pharmacophore Modeling: Developing pharmacophore models based on known active adamantane-containing ligands can help in virtual screening of large compound libraries to identify new molecules with potentially similar biological activities. nih.gov

These computational approaches can significantly streamline the design-synthesis-test cycle, making the exploration of the chemical space around this scaffold more efficient.

Identification of New Molecular Targets and Pathways

While research has focused on its role as a retinoid, the unique structure of this compound suggests it may interact with other biological targets. The adamantane moiety is present in drugs targeting a wide array of proteins, and benzoic acid derivatives are also known for diverse biological activities. nih.govmdpi.comnih.gov

Promising future research directions include:

Proteostasis Network: Benzoic acid derivatives have been shown to modulate the ubiquitin-proteasome (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular protein quality control. mdpi.com Investigating whether this compound can enhance the activity of proteostasis modules could open avenues for treating age-related diseases.

Enzyme Inhibition: Adamantane derivatives have been investigated as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs) and carbonic anhydrases. nih.govmdpi.com Screening the compound against panels of therapeutically relevant enzymes could uncover unexpected inhibitory activities. For example, novel benzoic acid derivatives have been evaluated as multitarget inhibitors of acetylcholinesterase and carbonic anhydrase for potential Alzheimer's disease treatment. nih.govsci-hub.se

Ion Channels and Receptors: The adamantane scaffold is a known pharmacophore for ion channels (e.g., HCV p7 channel) and central nervous system receptors (e.g., NMDA and sigma-2 receptors). publish.csiro.aunih.govnih.gov Exploring the compound's effect on these targets could reveal applications in virology and neurodegenerative disorders. publish.csiro.aunih.gov

DNA Intercalation: Molecular modeling studies have suggested that the adamantyl group in the related compound Adapalene can stabilize its intercalative binding to DNA through hydrophobic interactions. nih.gov This suggests a potential mechanism of action that could be explored for anticancer applications.

A summary of potential molecular targets for adamantane and benzoic acid derivatives is presented below.

| Moiety | Potential Target Class | Specific Examples |

| Adamantane | Ion Channels | HCV p7, NMDA Receptor |

| Receptors | Sigma-1 & Sigma-2 Receptors, Cannabinoid Receptors | |

| Enzymes | Cyclin-Dependent Kinases (CDKs) | |

| Benzoic Acid | Enzymes | Acetylcholinesterase, Carbonic Anhydrase |

| Cellular Pathways | Proteostasis Network (UPP & ALP) |

Development of Chemical Probes and Tools for Biological Research

The unique properties of the adamantane scaffold make it an excellent building block for chemical probes. Its rigid structure and defined stereochemistry can be exploited to design highly specific tools for studying biological systems.

Future research could focus on:

Chemiluminescent Probes: Adamantane-dioxetane structures are powerful chemiluminescent luminophores. researchgate.net By functionalizing the this compound core with a dioxetane precursor, it may be possible to create "turn-on" probes that generate light upon interaction with a specific biological target or reactive oxygen species like hydrogen peroxide. researchgate.netnih.gov

Fluorescent Probes: Attaching a fluorophore to the scaffold could enable the visualization of its localization and interaction with cellular components.

Affinity-Based Probes: Immobilizing the compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from cell lysates, thereby discovering new molecular targets.

Scaffolds for Supramolecular Chemistry: The adamantane moiety is known to form strong inclusion complexes with host molecules like cyclodextrins. mdpi.com This property can be used to develop drug delivery systems or complex supramolecular assemblies for biological research. mdpi.comnih.gov

Investigation into Broader Biological Research Applications beyond Retinoid-Related Activity

The adamantane core is a "privileged scaffold" in medicinal chemistry, found in drugs with a wide range of therapeutic applications. nih.govmdpi.com This suggests that this compound and its derivatives could have biological activities far beyond their effects on retinoid receptors.

Areas for future investigation include:

Antiviral Activity: The first clinically approved adamantane derivative, amantadine (B194251), was an antiviral agent against Influenza A. nih.govmdpi.com Screening for activity against a broad spectrum of viruses is a logical next step.

Anticancer Activity: Adamantyl-containing compounds have been shown to induce apoptosis and inhibit angiogenesis in cancer cells. nih.gov The potential for DNA intercalation also supports exploring this compound in oncology research. nih.gov

Antimicrobial Properties: Novel adamantane derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. mdpi.com

Antidiabetic Effects: Certain adamantane derivatives, such as vildagliptin (B1682220) and saxagliptin (B632), are used clinically to treat type 2 diabetes. mdpi.com

Central Nervous System (CNS) Disorders: The lipophilicity imparted by the adamantyl group can facilitate crossing the blood-brain barrier. nih.gov Given that adamantane derivatives are used to treat neurological conditions, exploring applications in this area is warranted. publish.csiro.au

Addressing Challenges in Compound Specificity and Selectivity in Research Models

While the adamantyl group confers many desirable properties, it also presents significant challenges in achieving target specificity and selectivity. Its large size and high lipophilicity can lead to non-specific binding to hydrophobic pockets in various proteins and off-target effects. researchgate.netnih.gov

Future research must address these challenges by:

Systematic Structural Modifications: Creating analogues where the adamantane group is replaced with other bulky or lipophilic groups to understand if the adamantane cage itself is essential for a specific activity or simply acts as a hydrophobic anchor.

Precision Positioning of Functional Groups: The rigid adamantane scaffold allows for the precise, three-dimensional positioning of substituents. publish.csiro.au This can be exploited to design derivatives that make specific hydrogen bonds or other directed interactions within the target's binding site, thereby increasing selectivity over off-targets that rely only on non-specific hydrophobic interactions.

Balancing Lipophilicity: While high lipophilicity can improve membrane permeability, it can also lead to poor solubility, rapid metabolism, and non-specific toxicity. Future synthetic efforts should focus on creating analogues with a more balanced physicochemical profile.

Advanced In Vitro Models: Utilizing more complex in vitro models, such as 3D cell cultures and organoids, in early-stage testing can provide a more accurate prediction of a compound's selectivity and potential for off-target effects in a more physiologically relevant environment.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound, potentially expanding its utility far beyond its current classification as a retinoid analogue.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Adamantyl)-4-methoxybenzoic acid, and what challenges arise during its preparation?

- Methodological Answer : A common approach involves coupling 1-adamantane derivatives with methoxybenzoic acid precursors. For example, ethyl 3-(1-adamantyl)-3-oxopropionate ( ) can serve as a key intermediate. Challenges include steric hindrance from the adamantyl group, requiring catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amidation or esterification. Reaction optimization (e.g., temperature control at 60–80°C) is critical to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves adamantyl proton environments (δ ~1.6–2.2 ppm) and methoxy group signals (δ ~3.8 ppm). Confirm aromatic proton splitting patterns to verify substitution positions .